(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride
Overview
Description
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO. It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is known for its unique trifluoromethyl group attached to a pyrrolidine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride involves several steps. One common method includes the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction typically requires a base such as triethylamine and solvents like dichloromethane .
Chemical Reactions Analysis
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can influence various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, affecting their chemical and biological properties.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities due to the presence of nitrogen heterocycles.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and pharmacokinetics of this compound, supported by various studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a significant trifluoromethyl group that influences its biological activity due to its electronegative nature and hydrophobic characteristics. The presence of this group often enhances the potency of drugs by affecting their interaction with biological targets.
Research indicates that compounds containing trifluoromethyl groups can significantly impact enzyme interactions. For instance, they have been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. The binding affinity of this compound to these enzymes is crucial for understanding its metabolic pathways and therapeutic potential .
Cellular Effects
The compound exhibits various cellular effects, including:
- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
- Gene Expression : Studies have shown that this compound can alter gene expression profiles in response to environmental stimuli, potentially impacting cellular responses to stress.
- Metabolic Pathways : It interacts with enzymes involved in methanol metabolism, affecting the conversion of methanol to formaldehyde and formic acid.
The molecular mechanism of this compound involves several key interactions:
- Enzyme Binding : The compound binds to specific enzymes, leading to either inhibition or activation. This interaction can modulate enzymatic activities crucial for metabolic processes.
- Transcription Factor Interaction : It may also influence transcription factors, thereby altering gene expression related to various cellular functions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption and Distribution : The compound can be absorbed through passive diffusion across cell membranes. Its distribution within tissues is facilitated by specific transporters and binding proteins.
- Metabolism : The compound undergoes metabolic transformations primarily through cytochrome P450-mediated pathways, impacting its efficacy and safety profile.
- Excretion : The elimination routes and half-life are critical for determining dosing regimens in potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of trifluoromethyl-containing compounds similar to this compound:
- Antiviral Activity : In vitro studies demonstrated that certain derivatives exhibit antiviral properties against viral proteases, suggesting potential applications in treating viral infections .
- Neurotoxicity Assessment : Animal models have shown that at high doses, this compound may exhibit neurotoxic effects, emphasizing the need for careful dosage considerations in therapeutic contexts.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Study | Focus Area | Findings |
---|---|---|
Enzyme Interaction Study | Cytochrome P450 Binding | Significant modulation of enzyme activity observed |
Cellular Response Analysis | Gene Expression Modulation | Altered expression profiles under stress conditions |
Pharmacokinetic Evaluation | Absorption & Distribution | Passive diffusion across membranes noted |
Neurotoxicity Assessment | Toxicity at High Doses | Indications of neurotoxicity at elevated concentrations |
Properties
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(4-11)1-2-10-3-5;/h10-11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJFMULJUUFWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-78-9 | |
Record name | [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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